molecular formula C5H4N2O3 B106785 4-Hydroxy-3-nitropyridine CAS No. 15590-90-6

4-Hydroxy-3-nitropyridine

Cat. No. B106785
CAS RN: 15590-90-6
M. Wt: 140.1 g/mol
InChI Key: YUWOLBZMQDGRFV-UHFFFAOYSA-N
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Description

4-Hydroxy-3-nitropyridine is a chemical compound that belongs to the class of nitropyridines, which are characterized by the presence of a nitro group (-NO2) attached to a pyridine ring. Pyridine is a heterocyclic aromatic compound with a structure similar to benzene, except for the inclusion of a nitrogen atom in the ring. The hydroxy group (-OH) in 4-hydroxy-3-nitropyridine adds additional chemical properties, such as increased polarity and the potential for hydrogen bonding.

Synthesis Analysis

The synthesis of nitropyridine derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 4'-nitro-2,2':6',2''-terpyridines, which are structurally related to 4-hydroxy-3-nitropyridine, has been reported using bromo-bipyridines as starting materials . These compounds have been used to prepare homo- and heteroleptic ruthenium(II) and iron(II) complexes, indicating the versatility of nitropyridines in coordination chemistry.

Molecular Structure Analysis

The molecular structure of nitropyridine derivatives has been extensively studied using X-ray crystallography and density functional theory (DFT). For example, the structure of 4'-amino-2,2':6',2''-terpyridine, a compound related to 4-hydroxy-3-nitropyridine, has been determined by X-ray analysis, revealing unusual internal angles between the rings due to hydrogen bonding . Similarly, vibrational spectroscopic studies and quantum chemical calculations have been performed on various nitropyridine derivatives to understand their conformational stability and molecular properties .

Chemical Reactions Analysis

Nitropyridines undergo a variety of chemical reactions, including photochemical reduction and electrophilic substitution. The photochemical reduction of 4-nitropyridine in hydrochloric acid-isopropyl alcohol solutions has been shown to yield 4-hydroxylaminopyridine quantitatively . Additionally, the nitration of hydroxypyridine derivatives has been explored, demonstrating the influence of substituents on the orientation of nitro group addition .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitropyridines are influenced by their functional groups. Vibrational spectroscopy, such as FT-IR and FT-Raman, has been used to study the bond strength and molecular stability of these compounds . The presence of nitro and hydroxy groups affects the electron density distribution, as evidenced by natural bond orbital (NBO) analysis and molecular electrostatic potential (ESP) mapping . These analyses provide insights into the reactivity and interaction potential of nitropyridines.

Scientific Research Applications

Conformational Stability and Vibrational Spectral Studies

4-Hydroxy-3-nitropyridine has been a subject of interest in the study of molecular stability and vibrational spectral analyses. For instance, Balachandran, Lakshmi, and Janaki (2012) explored the conformational stability and vibrational analyses of related nitropyridine compounds using Density Functional Theory (DFT). They investigated molecular stability and bond strength through Natural Bond Orbital (NBO) analysis and HOMO-LUMO energies, providing insights into charge transfer and chemical reactivity of the molecules (Balachandran, Lakshmi, & Janaki, 2012).

Electochemical Reduction Analysis

Research by Lacasse, Meunier‐Prest, Laviron, and Vallat (1993) on the electrochemical reduction of 4-nitropyridine in aqueous medium offers valuable information on the reduction mechanism of nitro compounds. Their study, involving polarography and cyclic voltammetry, contributes to understanding the reduction process of nitropyridine and its derivatives (Lacasse, Meunier‐Prest, Laviron, & Vallat, 1993).

Selective Vicarious Nucleophilic Amination

Bakke, Svensen, and Trevisan (2001) explored the selective vicarious nucleophilic amination of 3-nitropyridine compounds. This study offers a method for the preparation of substituted amino-nitropyridines, demonstrating the chemical versatility of nitropyridine derivatives in synthetic chemistry (Bakke, Svensen, & Trevisan, 2001).

Spectroscopic Analysis and Molecular Structure

Karnan, Balachandran, and Murugan (2012) conducted vibrational spectroscopic studies on related nitropyridine compounds to determine their molecular structure and stability. This research contributes to the understanding of molecular properties, including bond strength and electron density distribution (Karnan, Balachandran, & Murugan, 2012).

Photochemical Reduction Studies

Hashimoto, Kano, and Ueda (1971) investigated the photochemical reduction of 4-nitropyridine, shedding light on the photoreduction processes and intermediate states of such compounds. This study provides valuable insights into the photochemical behavior of nitropyridines (Hashimoto, Kano, & Ueda, 1971).

Safety And Hazards

4-Hydroxy-3-nitropyridine may cause respiratory irritation . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this compound . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes .

Future Directions

4-Hydroxy-3-nitropyridine is a key intermediate in medicinal products . Its synthesis can be safely scaled up using continuous flow methodology, which minimizes the accumulation of the highly energetic and potentially explosive nitration product . This approach allows for the production of 0.716 kg 4-nitropyridine product per day from pyridine N-oxide with 83% yield and high selectivity in a continuous flow system .

properties

IUPAC Name

3-nitro-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O3/c8-5-1-2-6-3-4(5)7(9)10/h1-3H,(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUWOLBZMQDGRFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC=C(C1=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10935319
Record name 3-Nitro-4(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10935319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-3-nitropyridine

CAS RN

5435-54-1, 15590-90-6
Record name 3-Nitro-4-pyridinol
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 15590-90-6
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155707
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5435-54-1
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Nitro-4(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10935319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
64
Citations
JW Clark-Lewis, RP Singh - Journal of the Chemical Society …, 1962 - pubs.rsc.org
… 4-chloro-3nitropyridine was recently reported: but 4-ethoxy-3-nitropyridine hydrochloride may be obtained much more simply, and almost quantitatively, from 4-hydroxy-3-nitropyridine …
Number of citations: 20 pubs.rsc.org
HJ Den Hertog, WP Combé - Recueil des Travaux Chimiques …, 1951 - Wiley Online Library
It is shown that the nitro‐group in 4‐nitropyridine‐N‐oxide can be readily replaced by negative ions and that the N‐oxides thus obtained, can be reduced quantitatively to the …
Number of citations: 100 onlinelibrary.wiley.com
W Gruber - Canadian Journal of Chemistry, 1953 - cdnsciencepub.com
… of 4~nethoxy-3-nitropyridine hydrochloride, in view of a later paper by Bremer (3), who prepared 4-methoxy-3-nitropyridine (VIII) in sifu by pouring a mixture of 4-hydroxy-3-nitropyridine …
Number of citations: 19 cdnsciencepub.com
AN Vu, SP Garcia, JH Tran, AA Godoy… - Journal of Chemical …, 2023 - ACS Publications
… Nitration of 4-hydroxypyridine to 4-hydroxy-3-nitropyridine and subsequent treatment with phosphoryl chloride provides the intermediate 4-chloro-3-nitropyridine, which is then …
Number of citations: 3 pubs.acs.org
D Rasala, R Gawinecki - Organic Preparations and Procedures …, 1985 - Taylor & Francis
4-Hydroxy-3-nitropyridine(lH-3-nitropyridine-4-0ne) is the ideal starting material for the preparation of some 4-substituted-3-nitropyridines (where the 4-substituent is halogen, C02B, …
Number of citations: 3 www.tandfonline.com
S Kruger, FG Mann - Journal of the Chemical Society (Resumed), 1955 - pubs.rsc.org
… In earlier attempts to introduce the cyano-group into the pyridine ring before reaction with thiophenol, 4-hydroxy-3-nitropyridine (I; R = NO,) was converted in turn into 3-amino-4-…
Number of citations: 42 pubs.rsc.org
RR Bishop, EAS Cavell, NB Chapman - Journal of the Chemical …, 1952 - pubs.rsc.org
… The nitrate was converted into 4-hydroxy-3-nitropyridine by nitration with fuming nitric acid (d 1.52) in concentrated sulphuric acid (cf. Koenigs and Fulde, Ber., 1927, 60, 2107, and …
Number of citations: 51 pubs.rsc.org
DM Houston, EK Dolence, BT Keller… - Journal of medicinal …, 1985 - ACS Publications
… Chloro-3-nitropyridine was prepared from 4-hydroxy-3-nitropyridine by a modification of the procedure of Wright.22 To 4-hydroxy-3-nitropyridme (2.0 g, 14.3 mmol) was added POCl3 (5 …
Number of citations: 38 pubs.acs.org
MGW Bell, M Day, AT Peters - Journal of the Chemical Society C …, 1967 - pubs.rsc.org
Condensation of 2-chloro-3-nitropyridine-2-chloro-5-nitropyridine and 4-chloro-3-nitropyridine with aniline, o-, m-, and p-anisidine, o-, m-, and p-fluoroaniline and with p-aminophenyl …
Number of citations: 7 pubs.rsc.org
A Albert, GB Barlin - Journal of the Chemical Society (Resumed), 1963 - pubs.rsc.org
… (i) 4-Hydroxy-3-nitropyridine was prepared as described previously.30 4-Amino-3-nitropyridine, prepared from this hydrochloride and aqueous ammonia,30 had mp 200-202" (lit.,30 204'…
Number of citations: 17 pubs.rsc.org

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